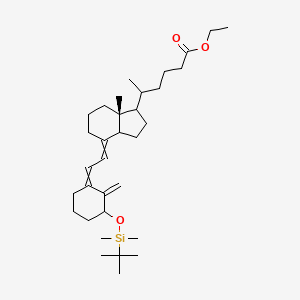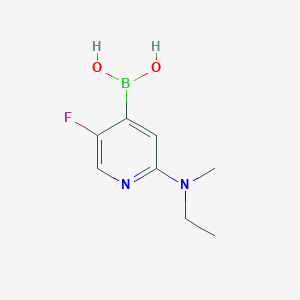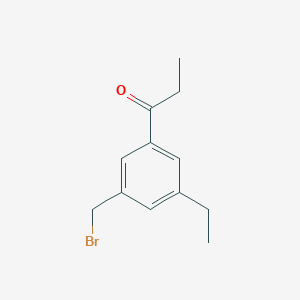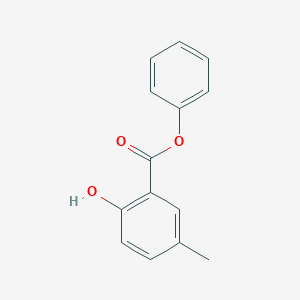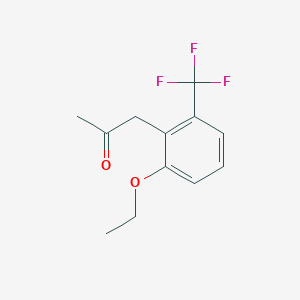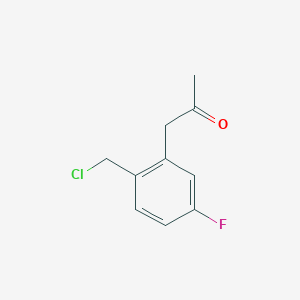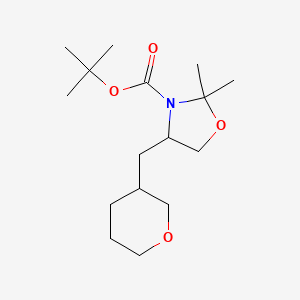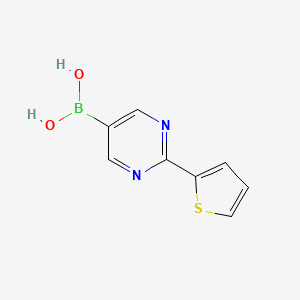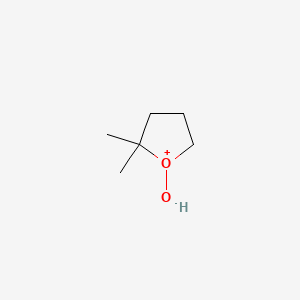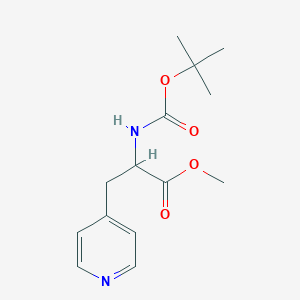
Methyl (2S)-2-(Boc-amino)-3-(4-pyridyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2r)-2-[(tert-butoxy)carbonylamino]-3-(4-pyridyl)propanoate is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2r)-2-[(tert-butoxy)carbonylamino]-3-(4-pyridyl)propanoate typically involves the protection of the amino group of an amino acid derivative with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems to enhance efficiency and sustainability. Flow microreactors allow for better control over reaction conditions and can lead to higher yields and purities .
化学反应分析
Types of Reactions
Methyl (2r)-2-[(tert-butoxy)carbonylamino]-3-(4-pyridyl)propanoate can undergo various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amine.
Substitution: The ester group can be converted to other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The pyridyl ring can participate in oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) in DCM is commonly used to remove the Boc group.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the pyridyl ring.
Major Products Formed
Hydrolysis: Removal of the Boc group yields the free amine.
Substitution: Various substituted esters or amides can be formed.
Oxidation: Oxidized pyridyl derivatives can be obtained.
科学研究应用
Methyl (2r)-2-[(tert-butoxy)carbonylamino]-3-(4-pyridyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: Studied for its potential role in modifying biological molecules.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of Methyl (2r)-2-[(tert-butoxy)carbonylamino]-3-(4-pyridyl)propanoate involves its ability to act as a protecting group for amino acids. The Boc group prevents unwanted reactions at the amino site during synthetic processes. Upon completion of the desired reactions, the Boc group can be removed to reveal the free amine, which can then participate in further reactions.
相似化合物的比较
Similar Compounds
Methyl (2r)-2-amino-3-(4-pyridyl)propanoate: Lacks the Boc protecting group, making it more reactive.
Methyl (2r)-2-[(benzyloxy)carbonylamino]-3-(4-pyridyl)propanoate: Uses a different protecting group (benzyloxycarbonyl or Cbz) which has different removal conditions.
Uniqueness
Methyl (2r)-2-[(tert-butoxy)carbonylamino]-3-(4-pyridyl)propanoate is unique due to the presence of the Boc protecting group, which is stable under a variety of conditions and can be selectively removed under mild acidic conditions. This makes it particularly useful in multi-step synthetic processes where selective protection and deprotection of functional groups are required .
属性
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-4-ylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(18)16-11(12(17)19-4)9-10-5-7-15-8-6-10/h5-8,11H,9H2,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPNTBDWQKLOBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=NC=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
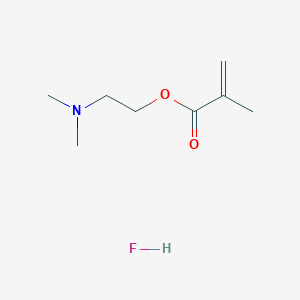
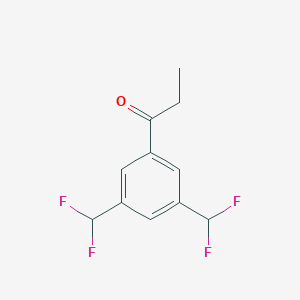
![Trans-2,3,4,4a,5,9b-hexahydro-2,5-dimethyl-1H-pyrido[4,3-b]indole](/img/structure/B14070456.png)
